

# Deoxyneocryptotanshinone and Related Tanshinones: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Deoxyneocryptotanshinone

Cat. No.: B1581066

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current literature on **Deoxyneocryptotanshinone** and other major tanshinones, including Cryptotanshinone, Tanshinone I, and Tanshinone IIA. These compounds, isolated from the medicinal plant *Salvia miltiorrhiza* (Danshen), have garnered significant interest for their diverse pharmacological activities. This document details their biological effects, mechanisms of action, and relevant experimental protocols, with a focus on quantitative data and signaling pathways.

## Quantitative Bioactivity Data

The biological activities of **Deoxyneocryptotanshinone** and related tanshinones have been quantified across various studies. The following tables summarize the inhibitory concentrations (IC<sub>50</sub>) and other key metrics, providing a comparative analysis of their potency.

## Enzymatic Inhibition by Deoxyneocryptotanshinone

**Deoxyneocryptotanshinone** has been identified as a potent inhibitor of two key enzymes implicated in chronic diseases.

Target Enzyme	Biological Activity	IC50 Value (µM)	Therapeutic Area
Beta-secretase 1 (BACE1)	Inhibition	11.53 <sup>[1]</sup>	Alzheimer's Disease
Protein Tyrosine Phosphatase 1B (PTP1B)	Inhibition	133.5 <sup>[1]</sup>	Diabetes, Obesity

## Anti-Cancer Activity of Major Tanshinones

Tanshinone I, Tanshinone IIA, and Cryptotanshinone have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Compound	Cell Line	Cancer Type	IC50 Value (μM)
Tanshinone I	U2OS	Osteosarcoma	~1-1.5[2]
MOS-J	Osteosarcoma	~1-1.5[2]	
K562	Chronic Myeloid Leukemia	29.62 (24h), 8.81 (48h)[3]	
MCF-7	Breast Cancer	1.1[4]	
MDA-231	Breast Cancer	4[4]	
Tanshinone IIA	U937	Leukemia	Not specified, but effective
SGC 7901	Gastric Cancer	Not specified, but effective	
SKOV3	Ovarian Cancer	Not specified, but effective	
TOV-21G	Ovarian Cancer	Not specified, but effective	
A549	Lung Cancer	>100[4]	
HCT116	Colon Cancer	Not specified	
HeLa	Cervical Cancer	Not specified	
Colo320	Colorectal Cancer	Not specified	
MCF-7	Breast Cancer	8.1[4]	
MDA-231	Breast Cancer	>100[4]	
Cryptotanshinone	Rh30	Rhabdomyosarcoma	5.1[5]
DU145	Prostate Cancer	3.5[5]	
B16	Melanoma	12.37[6]	
B16BL6	Melanoma	8.65[6]	

A2780	Ovarian Cancer	11.39 (24h), 8.49 (48h)[7]	
MCF-7	Breast Cancer	1.5[4]	
MDA-231	Breast Cancer	35.4[4]	
A549	Lung Cancer	17.5[4]	
Dihydrotanshinone I	U-2 OS	Osteosarcoma	3.83 (24h), 1.99 (48h) [8]
HeLa	Cervical Cancer	15.48[8]	

## Pharmacokinetic Parameters of Major Tanshinones in Rats

Understanding the pharmacokinetic profiles of these compounds is crucial for their development as therapeutic agents.

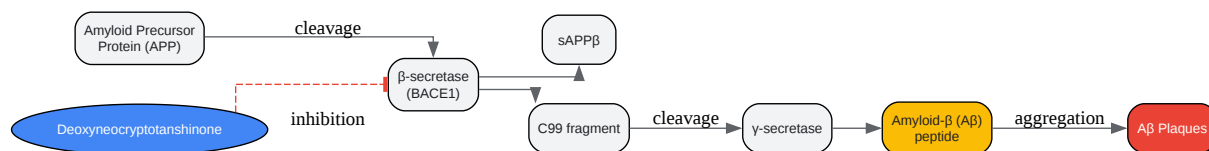
Compound	Administration Route	Key Pharmacokinetic Parameters	Reference
Tanshinone IIA	Intravenous	t <sub>1/2</sub> (terminal elimination): 7.5 h; Absolute Bioavailability: < 3.5%	[9]
Oral	Poor absorption, AUC and C <sub>max</sub> increase less proportionally with dose	[9]	
Cryptotanshinone	Oral	Absolute Bioavailability: ~2.1%	[9]
Multiple Tanshinones	Oral (Extract vs. Pure)	AUC and C <sub>max</sub> are significantly increased when administered as an extract compared to pure compounds, suggesting synergistic effects.	[10]

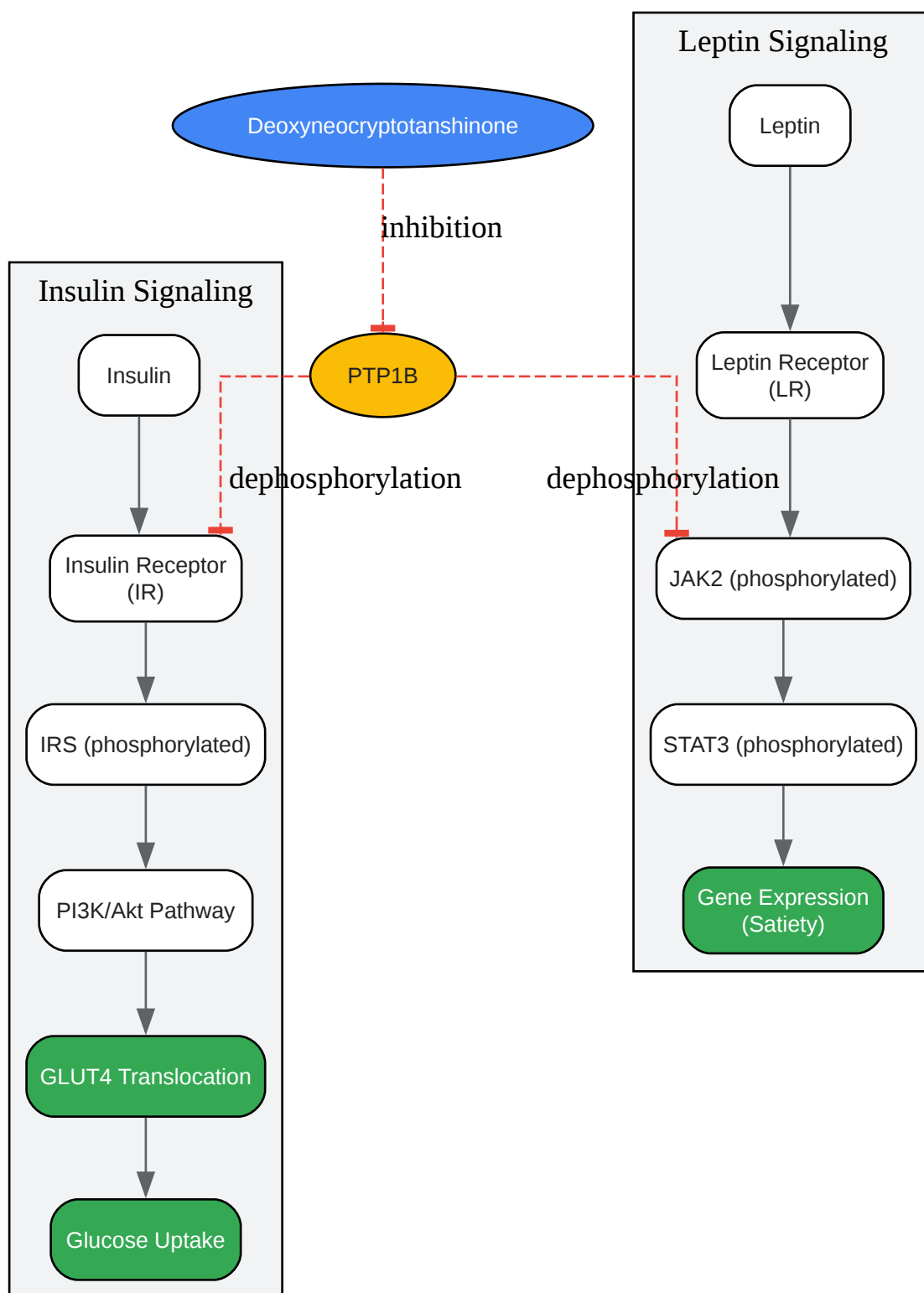
## Signaling Pathways

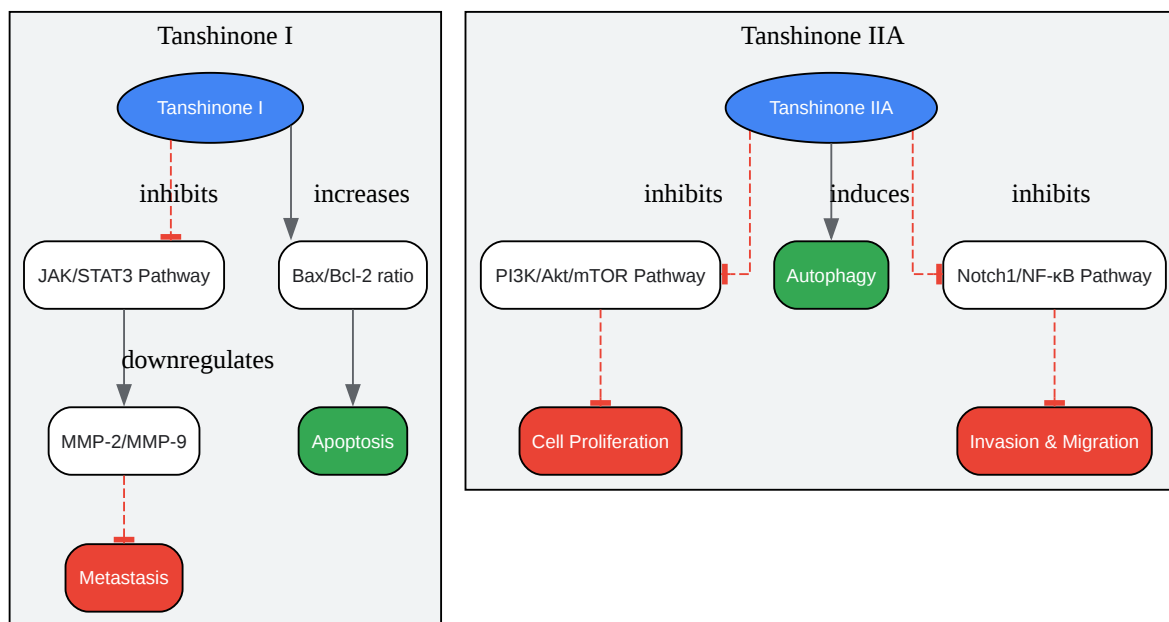
The therapeutic effects of tanshinones are mediated through their interaction with various cellular signaling pathways. While direct experimental evidence for **Deoxyneocryptotanshinone** is still emerging, its known targets, BACE1 and PTP1B, are key components of well-established pathways. The pathways for other major tanshinones in the context of cancer are better characterized.

## Hypothetical Signaling Pathway of Deoxyneocryptotanshinone in Alzheimer's Disease

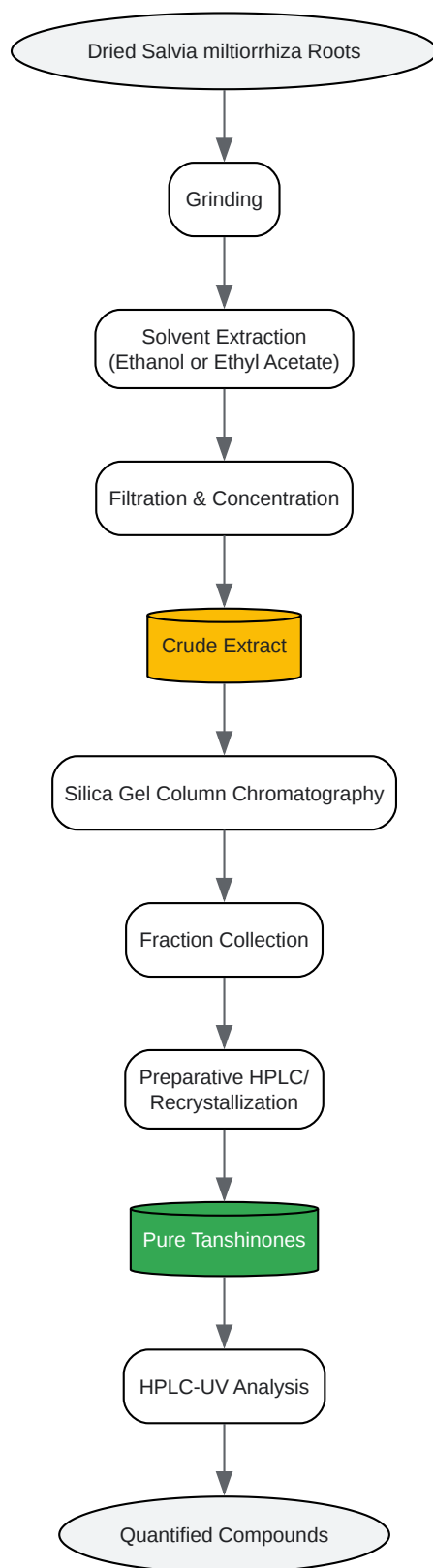
Based on its inhibition of BACE1, **Deoxyneocryptotanshinone** is proposed to interfere with the amyloidogenic pathway, a key process in the pathology of Alzheimer's disease.











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